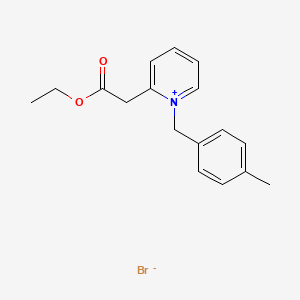

2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide

Description

2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide is a quaternary ammonium compound with a pyridinium core

Properties

IUPAC Name |

ethyl 2-[1-[(4-methylphenyl)methyl]pyridin-1-ium-2-yl]acetate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20NO2.BrH/c1-3-20-17(19)12-16-6-4-5-11-18(16)13-15-9-7-14(2)8-10-15;/h4-11H,3,12-13H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSCLAWLYXVBPS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=[N+]1CC2=CC=C(C=C2)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide typically involves the reaction of 1-(4-methylbenzyl)pyridinium bromide with ethyl bromoacetate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in an organic solvent.

Major Products Formed

Oxidation: The major products are typically carboxylic acids or ketones.

Reduction: The major products are usually alcohols or amines.

Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridinium compounds.

Scientific Research Applications

2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to changes in membrane permeability and disruption of cellular processes. It may also inhibit certain enzymes or proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-(4-methylthiazol-5-yl)ethoxy)-2-oxoethyl)triphenylphosphonium bromide

- 1-(4-methylbenzyl)pyridinium bromide

- Ethyl bromoacetate

Uniqueness

2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of a pyridinium core with an ethoxy-oxoethyl group and a 4-methylbenzyl substituent makes it particularly versatile in various chemical reactions and applications.

Biological Activity

2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide is a quaternary ammonium compound notable for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, which includes a pyridinium ring and ethoxy-2-oxoethyl group, allows it to function as a phase-transfer catalyst and has potential applications in antimicrobial and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of 2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide is with a molecular weight of 350.2 g/mol. The compound features a pyridinium core that enhances its interaction with biological membranes and enzymes, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.2 g/mol |

| CAS Number | 19549-93-0 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with negatively charged sites on microbial membranes and enzymes. This interaction can lead to:

- Disruption of Membrane Integrity : By altering membrane permeability, the compound can compromise the viability of microbial cells.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular processes.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds similar to 2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide exhibit significant antimicrobial activity. Studies suggest that this compound may be effective against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

In comparative studies, derivatives of quaternary ammonium compounds have shown varying degrees of effectiveness against common bacterial strains:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Chloramphenicol | 8 | Staphylococcus aureus |

| Ofloxacin | 4 | Pseudomonas aeruginosa |

| 2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide | TBD | Various pathogens |

These findings indicate that the compound's structure may confer significant antimicrobial properties, warranting further investigation into its specific mechanisms and efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar compounds have demonstrated the ability to inhibit enzymes critical for bacterial survival, such as:

- Beta-lactamase : Enzymes that confer resistance to beta-lactam antibiotics.

Research into the specific inhibitory effects of 2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide on such enzymes is ongoing.

Synthesis and Applications

The synthesis typically involves the reaction of 1-(4-methylbenzyl)pyridinium bromide with ethyl bromoacetate under reflux conditions in organic solvents like acetonitrile or ethanol. Microwave-assisted synthesis methods have been employed to enhance yields and reduce reaction times.

Potential Applications

Given its biological activity, 2-(2-Ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide has potential applications in:

- Medicinal Chemistry : Development of new antimicrobial agents.

- Pharmaceutical Research : Exploration as an enzyme inhibitor.

- Industrial Chemistry : Use as a phase-transfer catalyst in organic synthesis.

Q & A

Q. What are the established synthetic routes for 2-(2-ethoxy-2-oxoethyl)-1-(4-methylbenzyl)pyridinium bromide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is synthesized via quaternization of pyridine derivatives with alkyl halides. A general protocol involves reacting 4-methylbenzyl bromide with a pyridine precursor (e.g., 2-(ethoxy-2-oxoethyl)pyridine) in anhydrous acetone or methanol under reflux (4–6 hours). Completion is monitored via thin-layer chromatography (TLC; ethyl acetate/hexane eluent). Purification employs recrystallization from ethanol, yielding crystalline products . Key optimizations include:

- Solvent choice : Dry acetone enhances reaction rates compared to methanol .

- Temperature : Reflux (~60°C) prevents side reactions like aldehyde formation, a common impurity in pyridinium syntheses .

- Stoichiometry : A 1:1 molar ratio of pyridine to alkyl halide minimizes unreacted starting materials .

Q. How can spectroscopic techniques (NMR, LC-MS) confirm the structure of this pyridinium bromide?

- Methodological Answer :

- 1H-NMR : The 4-methylbenzyl group appears as a singlet (~δ 2.31 ppm) for the methyl protons, while aromatic protons from the benzyl moiety resonate as multiplet peaks (δ 7.2–8.1 ppm). The ethoxy group shows a triplet (~δ 1.2 ppm) and quartet (~δ 4.1 ppm) .

- LC-MS : The molecular ion peak ([M]+) should align with the molecular weight (e.g., m/z ~346 for C₁₈H₂₂BrNO₂). Fragmentation patterns confirm the ethoxy-oxoethyl side chain .

Q. What are the key reactivity profiles of this compound in nucleophilic substitution or redox reactions?

- Methodological Answer : The pyridinium core is electrophilic at the C-2/C-4 positions, enabling nucleophilic attacks. For example:

- Nucleophilic substitution : Reaction with amines (e.g., piperidine) replaces the bromide counterion, forming new ionic complexes .

- Redox reactions : The ethoxy-oxoethyl group can undergo hydrolysis under acidic conditions to yield carboxylic acid derivatives, monitored via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields (e.g., 30% vs. 98%) for analogous pyridinium bromides?

- Methodological Answer : Discrepancies arise from variations in solvent purity, alkyl halide reactivity, and workup procedures. For example:

- Impurity mitigation : notes that using methanol as a solvent can lead to aldehyde byproducts via oxidation, reducing yields. Switching to anhydrous acetone and inert atmospheres suppresses this .

- Crystallization efficiency : Slow cooling during recrystallization improves crystal purity, as rapid precipitation traps impurities .

Q. What strategies are effective in minimizing byproducts like pyridinium aldehydes during synthesis?

- Methodological Answer :

- Reaction monitoring : Real-time TLC or HPLC detects early-stage aldehyde formation (Rf ~0.5 in ethyl acetate).

- Reducing agents : Adding catalytic NaBH₄ selectively reduces aldehyde intermediates without affecting the pyridinium core .

- Solvent selection : Avoiding protic solvents (e.g., methanol) reduces oxidation side reactions .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like acetylcholinesterase, where the 4-methylbenzyl group occupies hydrophobic pockets .

- QSAR modeling : Correlating substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with antimicrobial activity (IC₅₀ values) identifies optimal modifications .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) to assess antimicrobial potential. Prepare stock solutions in DMSO (<1% v/v to avoid cytotoxicity) .

- Mechanistic studies : Fluorescence quenching assays monitor DNA binding affinity, with Scatchard plots quantifying interaction constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.